(1S)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride
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Overview
Description
(1S)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of the Propan-1-amine Group: This step involves the alkylation of the triazole ring with a suitable alkyl halide, followed by reduction to introduce the amine group.
Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amine group.
Reduction: Reduction reactions may target the triazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, particularly at the amine group or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may yield secondary or tertiary amines.
Scientific Research Applications
Chemistry
In chemistry, (1S)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be used to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine
In medicinal chemistry, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound may be investigated for similar therapeutic applications.
Industry
In industry, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (1S)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride would depend on its specific application. For example, in medicinal applications, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(1H-1,2,4-Triazol-5-yl)ethan-1-amine
- (1S)-1-(1H-1,2,4-Triazol-5-yl)butan-1-amine
- (1S)-1-(1H-1,2,4-Triazol-5-yl)pentan-1-amine
Uniqueness
(1S)-1-(1H-1,2,4-Triazol-5-yl)propan-1-amine;hydrochloride is unique due to its specific structural features, such as the length of the alkyl chain and the presence of the hydrochloride salt. These features can influence its chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(1S)-1-(1H-1,2,4-triazol-5-yl)propan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4.ClH/c1-2-4(6)5-7-3-8-9-5;/h3-4H,2,6H2,1H3,(H,7,8,9);1H/t4-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLPUTKVFHFHFH-WCCKRBBISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=NN1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=NC=NN1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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